molecular formula C30H46O3 B12400876 Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

Cat. No.: B12400876
M. Wt: 454.7 g/mol
InChI Key: HUTCYUJPLOTDMX-WPHHTHJVSA-N
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Description

Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid is a lanostane-type triterpenoid characterized by a tetracyclic skeleton with conjugated double bonds at positions 7,9(11),24 and hydroxyl and carboxylic acid groups at positions 3α and 26, respectively. It is widely distributed in Ganoderma species, such as Ganoderma lucidum (lingzhi) and Ganoderma tsugae (松杉灵芝), and is often isolated from fungal mycelia or fruiting bodies . This compound is a key intermediate in the biosynthesis of ganoderic acids, a class of bioactive triterpenoids with demonstrated antitumor, anti-inflammatory, and metabolic regulatory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25-,28-,29-,30+/m1/s1

InChI Key

HUTCYUJPLOTDMX-WPHHTHJVSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid can be synthesized through semisynthetic modifications of natural lanostane triterpenoids. One common method involves the extraction of lanostane triterpenoids from the mycelial cultures of fungi such as Ganoderma species. These triterpenoids are then structurally modified through various chemical reactions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation of fungi like Ganoderma. The fermentation process is optimized to maximize the yield of lanostane triterpenoids, which are then extracted and purified. Subsequent chemical modifications are performed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid has been shown to possess significant biological activities:

  • Cytotoxicity : The compound demonstrates high cytotoxic effects against various cancer cell lines, including human lung cancer cells (CH27), melanoma cells (M21), and oral cancer cells (HSC-3) .
  • Antiviral Properties : Research indicates that this compound may inhibit viral replication, contributing to its potential use in antiviral therapies .
  • Anti-inflammatory Effects : Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid has been associated with anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .

Case Study 1: Cytotoxicity Against Cancer Cells

A study conducted by Isaka et al. (2013) demonstrated that Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth in human lung cancer cells and melanoma cells. This finding supports the potential application of this compound in cancer therapeutics .

Case Study 2: Antiviral Activity

Research has indicated that Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid can inhibit the replication of certain viruses. This antiviral property was evaluated in vitro, showing promise for further development into antiviral drugs .

Mechanism of Action

The mechanism of action of Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. Additionally, it may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Lanostane triterpenoids exhibit structural diversity due to variations in oxidation patterns, substituents (e.g., hydroxyl, acetyloxy, or ketone groups), and double bond positions. Below is a detailed comparison of Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid with structurally related analogs:

Structural Comparison
Compound Name Structural Features Source Reference
Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid - 3α-OH, 26-COOH
- Δ7,9(11),24 conjugated double bonds
Ganoderma tsugae (mycelia)
Lanosta-7,9(11),24-trien-3α-acetoxy-26-oic acid - 3α-OAc instead of 3α-OH Ganoderma lucidum
Ganoderic acid Y - 3β-OH, 26-COOH
- Δ7,9(11),24 conjugated double bonds
Ganoderma zonatum
Lanosta-7,9(11),24-trien-15α,22β-diacetoxy-26-oic acid - 15α-OAc, 22β-OAc
- 3β-OH
Ganoderma amboinense
Ganoderic acid S1 - 3α-OH, 15α-OH, 22β-OAc
- Additional hydroxylation at C-15
Ganoderma tsugae (mycelia)
Ganoderic acid Me - 3α-OH, 15α-OAc, 22β-OAc
- Higher lipophilicity due to acetyl groups
Ganoderma tsugae (mycelia)


Key Observations :

  • Stereochemical Differences: 3α-OH (as in the target compound) vs. 3β-OH (e.g., Ganoderic acid Y) influences hydrogen bonding and receptor interactions .
  • Bioactivity Correlations : Compounds with conjugated Δ7,9(11) double bonds and carboxyl groups at C-26 exhibit stronger antitumor activity than those with isolated double bonds or esterified carboxyl groups .
Pharmacological Activity Comparison
Compound Name Antitumor Activity (IC₅₀) Anti-inflammatory Activity (NO Inhibition IC₅₀) Other Activities Reference
Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid L1210: 22.17 µM
K562: 54.79 µM
Not reported Moderate α-glucosidase inhibition
Ganoderic acid Me Not reported RAW264.7: 4.80 µM Strong anti-inflammatory
Ganoderic acid Y HeLa: 17.0 µM Not reported Synergy with cisplatin
Lanosta-7,9(11),24-trien-3α-acetoxy-26-oic acid L1210: ~20 µM
K562: ~55 µM
Not reported Similar to non-acetylated form

Key Observations :

  • Antitumor Potency: The target compound shows moderate cytotoxicity, comparable to its acetylated analog . However, analogs with additional hydroxyl or acetyl groups (e.g., Ganoderic acid S1) may exhibit enhanced activity due to improved target binding .
  • Anti-inflammatory Superiority: Ganoderic acid Me’s exceptional NO inhibition highlights the importance of acetyloxy substituents in modulating inflammation pathways .

Biological Activity

Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid, commonly referred to as ganoderic acid Y, is a triterpenoid compound derived primarily from the fungus Ganoderma lucidum. This compound exhibits a range of significant biological activities, making it a subject of interest in pharmacological research. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid has a complex tetracyclic structure characterized by multiple double bonds and hydroxyl groups. Its molecular formula is C30H46O3C_{30}H_{46}O_3 with a molecular weight of 454.68 g/mol. The presence of hydroxyl and carboxylic acid groups contributes to its diverse biological activities.

Biological Activities

  • Antitumor Activity :
    • Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid has demonstrated significant cytotoxic effects against various cancer cell lines, including human lung cancer cells (CH27), melanoma cells (M21), and oral cancer cells (HSC-3) .
    • A study indicated that this compound inhibits tumor growth in xenograft models, showcasing its potential as an anticancer agent .
  • Antiviral Properties :
    • Research has shown that lanostane triterpenoids can inhibit viral replication. Specifically, lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid has been noted for its activity against HIV-1 protease .
  • Anti-inflammatory Effects :
    • This compound exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines and enzymes involved in the inflammatory response .
  • Aldose Reductase Inhibition :
    • Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Its inhibitory activity is linked to its structural features, particularly the hydroxyl groups at specific positions .

The biological activities of lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid are largely attributed to its ability to interact with various biological targets:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis through the activation of pro-apoptotic pathways .
  • Enzyme Inhibition : Its structural characteristics allow it to inhibit key enzymes involved in cancer progression and inflammation .

Case Study 1: Antitumor Efficacy

A study investigated the effects of lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid on A549 lung cancer xenografts. Mice treated with this compound exhibited reduced tumor volume compared to control groups, indicating its potential as an effective therapeutic agent against lung cancer.

Case Study 2: Antiviral Activity

In vitro assays demonstrated that lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid inhibited HIV replication in human cell lines. The mechanism involved the disruption of viral entry and replication processes.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Ganoderic Acid ATriterpenoidStrong anti-inflammatory activity
Ganoderic Acid YTriterpenoidPotent antiviral properties
5α-Lanosta-7,9(11),24-triene-15α-hydroxy-26-oic acidTriterpenoidEffects on 5α-reductase
3-Hydroxy-lanosta-8,24-dien-26-oic acidTriterpenoidUnique oxidation patterns

Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid is distinguished by its specific hydroxyl and carboxylic acid functional groups that enhance its biological activity profile compared to other lanostane derivatives.

Q & A

Q. What are the natural sources and isolation methods for Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid?

  • Natural Sources : The compound is primarily isolated from Ganoderma species, including G. lucidum (lingzhi) mycelium and fruiting bodies, as well as G. applanatum and G. amboinense .
  • Isolation Methodology :

Extraction : Mycelia or fruiting bodies are subjected to solvent extraction (e.g., methanol or ethanol).

Chromatography : Crude extracts are purified using silica gel column chromatography, followed by reverse-phase chromatography (e.g., C18 columns).

Q. Structural Features :

  • Molecular Formula: C₃₀H₄₆O₃
  • Functional Groups: 3α-hydroxyl, C-26 carboxyl, 7,9(11),24-triene system .

Q. Pharmacological Highlights :

  • Anticancer IC₅₀ Range: 22–55 μM across multiple cell lines .
  • Mechanism: Apoptosis induction via mitochondrial pathways .

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